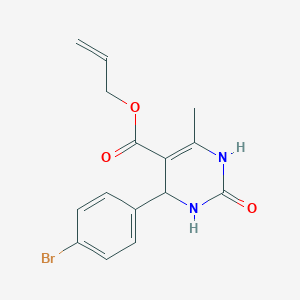

Prop-2-en-1-yl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

prop-2-enyl 4-(4-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O3/c1-3-8-21-14(19)12-9(2)17-15(20)18-13(12)10-4-6-11(16)7-5-10/h3-7,13H,1,8H2,2H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEIFLKJPJTTPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Br)C(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the tetrahydropyrimidine ring. The final step involves esterification with prop-2-en-1-ol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Prop-2-en-1-yl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Thymidine Phosphorylase Inhibition

Recent studies have highlighted the potential of tetrahydropyrimidine derivatives, including prop-2-en-1-yl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, as inhibitors of thymidine phosphorylase (TP). TP is an enzyme linked to angiogenesis and tumor growth. Research indicates that this compound exhibits non-toxic effects on cell lines and shows promise in inhibiting TP activity, suggesting potential applications in cancer therapy .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies suggest that derivatives of tetrahydropyrimidines can exhibit significant antibacterial and antifungal activities. The presence of the bromophenyl group enhances the compound's interaction with microbial targets, potentially leading to the development of new antimicrobial agents .

3. Anti-inflammatory Effects

Preliminary research indicates that compounds similar to prop-2-en-1-yl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or other chronic inflammatory diseases .

Case Studies

Case Study 1: Thymidine Phosphorylase Inhibition

In a study published in RSC Advances, researchers synthesized various tetrahydropyrimidine derivatives and tested their efficacy as thymidine phosphorylase inhibitors. The results demonstrated that certain derivatives, including those structurally similar to prop-2-en-1-yl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, showed promising inhibition rates against TP. The study concluded that these compounds could be optimized for better efficacy in cancer treatment .

Case Study 2: Antimicrobial Activity

A research article investigated the antimicrobial activity of several tetrahydropyrimidine derivatives against common pathogens. The study found that compounds with halogenated phenyl groups exhibited enhanced antibacterial activity compared to their non-halogenated counterparts. Prop-2-en-1-yl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was among those tested and showed effective inhibition against Staphylococcus aureus and Escherichia coli .

Wirkmechanismus

The mechanism of action of Prop-2-en-1-yl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The bromophenyl group and the tetrahydropyrimidine ring play crucial roles in binding to the target sites, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Methyl esters generally exhibit higher melting points (199–232°C) compared to bulkier esters like fatty acyl or allyl groups, which may remain oils or low-melting solids .

Substituent Effects at Position 4

The 4-bromophenyl group distinguishes the target compound from analogs with electron-donating or neutral substituents:

Key Observations :

- Bromophenyl and chlorophenyl derivatives exhibit moderate cytotoxicity (IC50 ~15–314 μM), suggesting substituent size and electronegativity modulate activity .

- Cyanophenyl groups, though strongly electron-withdrawing, lack reported bioactivity data in the evidence .

Thioxo vs. Oxo Derivatives

Replacing the 2-oxo group with 2-thioxo alters hydrogen-bonding capacity and bioactivity:

Key Observations :

- Thioxo derivatives demonstrate enhanced antioxidant activity, likely due to radical scavenging by sulfur .

- The 2-oxo group in the target compound may favor hydrogen-bonding interactions in enzyme inhibition .

N1-Substitution Effects

N1-Alkylation in DHPMs influences conformational flexibility and bioactivity:

Key Observations :

- Unsubstituted NH in the target compound may favor intermolecular hydrogen bonding in crystal packing .

Biologische Aktivität

Prop-2-en-1-yl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the tetrahydropyrimidine class. Its structure includes a tetrahydropyrimidine ring with a bromophenyl substituent and a carboxylate ester functionality. This unique arrangement of functional groups suggests potential biological activities, making it a subject of interest in medicinal chemistry.

Molecular Characteristics

- Molecular Formula : C15H15BrN2O3

- Molecular Weight : 351.2 g/mol

- InChI Key : COXDUHVXCKQHRJ-UHFFFAOYSA-N

Biological Activity

Research indicates that compounds within the tetrahydropyrimidine class exhibit a variety of biological activities, including:

- Antitumor Activity : Some tetrahydropyrimidines have shown promise as anticancer agents by targeting specific pathways involved in cancer cell proliferation.

- Antimicrobial Properties : Certain derivatives have demonstrated efficacy against various bacterial and fungal strains.

- CNS Activity : Compounds in this class have been evaluated for their potential as analgesics and neuroprotective agents.

Structure-Activity Relationship (SAR)

The biological activity of Prop-2-en-1-yl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be influenced by its structural features. The presence of the bromophenyl group may enhance lipophilicity and facilitate interactions with biological targets. Additionally, the propene moiety could influence its reactivity and interaction with enzymes or receptors.

Similar Compounds and Their Activities

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Structure | Ethyl group enhances lipophilicity | Antitumor |

| Methyl 6-Methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Structure | Contains methyl substitution that may affect activity | Antimicrobial |

| Ethyl 4-(2,4-difluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine | Structure | Difluorination could enhance biological activity | CNS activity |

Case Studies and Research Findings

Several studies have reported on the biological activity of similar compounds:

- Antitumor Activity : A study evaluated the antitumor properties of related tetrahydropyrimidines against various cancer cell lines. The results indicated significant cytotoxic effects correlated with specific structural features such as halogen substitutions on the phenyl rings .

- Antimicrobial Evaluation : Another research highlighted the antimicrobial efficacy of tetrahydropyrimidine derivatives. Compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria .

- CNS Effects : A series of compounds were tested for their analgesic properties using animal models. Results showed that certain derivatives displayed significant pain relief comparable to standard analgesics .

Q & A

Basic: What are the optimal conditions for synthesizing this compound via the Biginelli reaction?

Answer:

The Biginelli reaction is commonly employed for synthesizing tetrahydropyrimidine derivatives. For the target compound, key parameters include:

- Solvent selection : Ethanol or acetic acid under reflux (80–100°C) is effective for cyclocondensation of aldehydes, urea/thiourea, and β-keto esters .

- Catalysts : Lewis acids (e.g., HCl, ZnCl₂) or Brønsted acids (e.g., p-TSA) improve yields by facilitating imine formation and cyclization .

- Reaction time : 6–12 hours under reflux typically achieves yields >70% .

- Purification : Recrystallization from ethanol/DMSO mixtures enhances purity (>95%) .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Assigns proton environments (e.g., CH₃ at δ 2.27 ppm, aromatic protons at δ 6.91–7.20 ppm) and confirms regioselectivity .

- X-ray crystallography : Resolves the tetrahydropyrimidine ring conformation and intermolecular interactions (e.g., hydrogen bonding, π-stacking) with R-factors <0.05 .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 409.2) .

Basic: What safety protocols are recommended for handling brominated tetrahydropyrimidines?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from brominated intermediates .

- Waste disposal : Collect halogenated waste in sealed containers for incineration .

Advanced: How do substituents influence regioselectivity in cyclocondensation reactions?

Answer:

- Electron-withdrawing groups (e.g., -Br) : Direct regioselectivity toward the 4-position of the tetrahydropyrimidine ring by stabilizing intermediates via resonance .

- Steric effects : Bulky substituents (e.g., 4-propoxyphenyl) may reduce yields by hindering cyclization; microwave-assisted synthesis can mitigate this .

- Control strategies : Use chiral catalysts (e.g., L-proline) or solvent polarity adjustments to favor desired regioisomers .

Advanced: How can structure-activity relationships (SAR) guide bioactivity optimization?

Answer:

- Bromophenyl moiety : Enhances antibacterial activity by increasing lipophilicity and membrane penetration .

- Methyl and ester groups : Modulate electron density at C2 and C5, affecting hydrogen-bonding interactions with biological targets (e.g., dihydrofolate reductase) .

- Methodology : Compare IC₅₀ values against Gram-positive bacteria (e.g., S. aureus) using microdilution assays to refine substituent choices .

Advanced: What computational approaches predict this compound’s reactivity and target interactions?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (FMOs) and nucleophilic attack sites .

- Molecular docking : Simulate binding to bacterial enzymes (e.g., DNA gyrase) using AutoDock Vina, with binding energies <−7.0 kcal/mol indicating strong affinity .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent models .

Advanced: How can conflicting bioactivity data across studies be resolved?

Answer:

- Standardized assays : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .

- Control experiments : Include reference compounds (e.g., ciprofloxacin) and validate purity via HPLC (>98%) .

- Meta-analysis : Apply multivariate regression to isolate substituent effects from solvent/catalyst variables in published datasets .

Advanced: How do solvent polarity and proticity affect reaction kinetics and yields?

Answer:

- Polar aprotic solvents (e.g., DMF) : Accelerate imine formation but may reduce cyclization efficiency due to poor proton availability .

- Protic solvents (e.g., ethanol) : Enhance hydrogen bonding during cyclization, improving yields by 15–20% compared to toluene .

- Kinetic studies : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., enolization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.